molecular formula C23H15ClFN3 B6509185 1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-66-7

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509185
CAS No.: 901245-66-7
M. Wt: 387.8 g/mol
InChI Key: UVYRIFQIFRKREH-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazoloquinoline core fused with substituted aromatic rings. Its molecular formula is C24H16ClFN3, with a monoisotopic mass of 400.10 g/mol. The structure includes a 3-chloro-4-fluorophenyl group at position 1 and a 4-methylphenyl (p-tolyl) group at position 3 of the pyrazolo[4,3-c]quinoline scaffold.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3/c1-14-6-8-15(9-7-14)22-18-13-26-21-5-3-2-4-17(21)23(18)28(27-22)16-10-11-20(25)19(24)12-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYRIFQIFRKREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145017
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901245-66-7
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901245-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.

The molecular formula for this compound is C19H15ClFN3C_{19}H_{15}ClFN_3 with a molecular weight of approximately 327.79 g/mol. The structure includes a pyrazoloquinoline core, which is known for various pharmacological properties.

Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through cyclization reactions involving substituted phenyl hydrazines and appropriate carbonyl compounds. The specific synthetic routes may vary, but they often include the introduction of functional groups that enhance biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Notably, compounds derived from this scaffold have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is primarily attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
2-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Strong NO inhibition
Control (1400 W)-Positive control

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazolo[4,3-c]quinolines have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLaTBD
MCF-7TBD
A549TBD

Case Studies

Several case studies have investigated the biological activity of pyrazolo[4,3-c]quinoline derivatives:

  • Study on Inflammation : A study demonstrated that specific derivatives significantly reduced NO production in RAW 264.7 cells, indicating potential use in treating inflammatory diseases.
  • Anticancer Evaluation : Another research effort focused on evaluating the cytotoxic effects against breast cancer cells (MCF-7), revealing promising results that warrant further investigation into structure-activity relationships.

The biological activities of this compound can be attributed to its ability to:

  • Inhibit key enzymes involved in inflammatory processes (iNOS and COX-2).
  • Induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Interfere with cellular signaling pathways that promote cell survival.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[4,3-c]quinoline Core
Compound Name Substituents (Position) Key Functional Groups Biological Activity (IC50/Notes) Reference
Target Compound 1-(3-Cl-4-F-phenyl), 3-(4-Me-phenyl) Cl, F, Me Under investigation; structural analogs show anti-inflammatory activity
C350-0277 1-(4-Cl-phenyl), 3-(4-Me-phenyl), 7-CF3 Cl, CF3, Me Screening compound for mycobacterial inhibition (no IC50 reported)
2i (from ) 3-amino-4-(4-hydroxyphenylamino) NH2, OH Anti-inflammatory: IC50 ~ submicromolar (comparable to 1400W control)
ELND006 4-cyclopropyl, 7,8-diF, 5-(trifluoromethylphenylsulfonyl) Cyclopropyl, CF3, SO2 Gamma-secretase inhibitor (amyloid-beta selectivity)

Key Observations :

  • Amino vs. Halogen Groups: Derivatives with primary amino groups (e.g., 2i) exhibit potent anti-inflammatory activity, suggesting that polar substituents improve interactions with targets like iNOS or COX-2 . In contrast, halogenated analogs (e.g., target compound) may prioritize metabolic stability over potency.
  • Trifluoromethyl (CF3) Impact : The CF3 group in C350-0277 increases lipophilicity and may enhance membrane permeability, though its steric bulk could reduce binding efficiency compared to smaller halogens .
Comparison with Pyrazolo[3,4-b]quinoline Isomers
Compound Core Structure Substituents Activity Reference
F6 Pyrazolo[3,4-b]quinoline 4-Cl, 6-F, 3-Me Optical/Thermal studies (no bioactivity reported)
F7 Pyrazolo[3,4-b]quinoline 4-F, 3-iPr, 6-OMe N/A

Key Observations :

  • Thermal Stability: Pyrazolo[3,4-b]quinolines (e.g., F6, F7) exhibit tunable thermal properties due to methyl and methoxy groups, suggesting applications in materials science .
Pharmacological Profile vs. Urea-Based Analogs

lists urea derivatives (e.g., 1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea) with moderate activity against mycobacteria. Unlike the target compound’s rigid pyrazoloquinoline core, urea derivatives adopt flexible conformations, which may reduce target specificity but improve solubility .

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